molecular formula C20H26ClN3O5 B8386307 SB-237376 (hydrochloride)

SB-237376 (hydrochloride)

Cat. No.: B8386307
M. Wt: 423.9 g/mol
InChI Key: QLUVAVFNMRXIIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SB-237376 (hydrochloride) is a complex organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid and are known for their wide range of applications in pharmaceuticals, agriculture, and industrial chemistry

Preparation Methods

The synthesis of SB-237376 (hydrochloride) typically involves the following steps:

    Condensation Reaction: The initial step involves the condensation of benzoic acid derivatives with amines.

    Purification: The final product is purified through recrystallization or chromatographic techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

SB-237376 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl chain, leading to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or chemical reducing agents like sodium borohydride.

Scientific Research Applications

SB-237376 (hydrochloride) has several scientific research applications:

Mechanism of Action

The mechanism of action of SB-237376 (hydrochloride) involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects.

    Pathways: It can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis, depending on its specific structure and functional groups.

Comparison with Similar Compounds

SB-237376 (hydrochloride) can be compared with other benzamide derivatives:

    Similar Compounds: Other benzamide derivatives include compounds like N-(4-nitrophenyl)benzamide and N-(3,4-dimethoxyphenyl)benzamide, which share structural similarities but differ in their functional groups and reactivity.

    Uniqueness: The presence of both the nitro and dimethoxyphenyl groups in SB-237376 (hydrochloride) imparts unique chemical properties, making it suitable for specific applications that other benzamides may not be able to fulfill.

Properties

Molecular Formula

C20H26ClN3O5

Molecular Weight

423.9 g/mol

IUPAC Name

N-[3-[2-(3,4-dimethoxyphenyl)ethylamino]propyl]-4-nitrobenzamide;hydrochloride

InChI

InChI=1S/C20H25N3O5.ClH/c1-27-18-9-4-15(14-19(18)28-2)10-13-21-11-3-12-22-20(24)16-5-7-17(8-6-16)23(25)26;/h4-9,14,21H,3,10-13H2,1-2H3,(H,22,24);1H

InChI Key

QLUVAVFNMRXIIZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNCCCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 10.62 g (44 mmol) N-(3-chloropropyl)-4nitrobenzamide (D3), 8.1 g (45 mmol) homoveratrylamine and 6.26 ml triethylamine in 200 ml methylene chloride was refluxed for 48h. The solvent was then concentrated in vacuo and the residue dissolved in water. The aqueous phase was first washed with methylene chloride, then made basic with aqueous NaOH and finally extracted twice with methylene chloride. This second organic phase was dried over MgSO4 and concentrated in vacuo affording 12 g of a crude residue. This residue was purified by chromatography on silicagel using CH2Cl2/MeOH/NH4OH: 85/10/5 to afford 4.4 g of the title compound as an yellow oil (free base).
Quantity
10.62 g
Type
reactant
Reaction Step One
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
6.26 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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